molecular formula C13H8BrFN2OS2 B2806768 (E)-5-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 441291-42-5

(E)-5-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2806768
CAS No.: 441291-42-5
M. Wt: 371.24
InChI Key: GTWCIZYYKLLHFA-DTQAZKPQSA-N
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Description

Benzo[d]thiazol derivatives are a class of compounds that have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . They are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .


Synthesis Analysis

The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, a solution of benzo[d]thiazol-2-ol, anhydrous K2CO3, and DMF was stirred in a round-bottomed flask for 1 h at 60 °C, then, an alkyl bromide or substituted brominated benzyl compound was added slowly to the reaction solution. The reaction solution was refluxed for 5 h .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzothiazole ring, which is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve coupling reactions . Further reactions may be used to modify the structure and properties of the compounds .

Scientific Research Applications

Antimalarial Activity

Benzothiophene carboxamide derivatives, including compounds similar to "(E)-5-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide", have been reported as potent inhibitors of Plasmodium falciparum, the parasite responsible for malaria. These compounds impair the development of the parasite's trophozoite stage within the blood, showing promise for antimalarial therapy (Banerjee et al., 2011).

Antimicrobial Applications

Research into similar benzothiophene carboxamide derivatives has indicated their potential as antimicrobial agents. Studies have shown these compounds to possess significant activity against a range of microbial pathogens, including bacteria and fungi, suggesting their potential utility in addressing infectious diseases (Desai et al., 2013).

Chemosensors for Cyanide Anions

Compounds related to "this compound" have been synthesized and evaluated for their ability to act as chemosensors, particularly for the detection of cyanide anions. This application is critical in environmental monitoring and forensic science, where the rapid and accurate detection of cyanide is essential (Wang et al., 2015).

Photostabilizers for Polymers

New derivatives of thiophene, structurally related to the compound , have been investigated for their ability to serve as photostabilizers for polymers such as poly(vinyl chloride) (PVC). These studies aim to enhance the durability and longevity of PVC materials by protecting them from UV-induced degradation, which is of significant interest in material science and engineering (Balakit et al., 2015).

Mechanism of Action

While the specific mechanism of action for your compound is not available, similar compounds have shown potential antidepressant and anticonvulsant effects . For example, some compounds may work by increasing the concentrations of serotonin and norepinephrine .

Future Directions

The development of new selective fluorogenic probes for monitoring microbiological objects and cellular compartments may help to determine the mechanism of pathogenesis of new pathogens in living cells . These compounds could potentially be used in the development of new drugs or diagnostic tools .

Properties

IUPAC Name

5-bromo-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN2OS2/c1-17-8-3-2-7(15)6-10(8)20-13(17)16-12(18)9-4-5-11(14)19-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWCIZYYKLLHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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